molecular formula C17H22N2O4S B2858657 (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-40-6

(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2858657
CAS No.: 864975-40-6
M. Wt: 350.43
InChI Key: NBGKJDNVGKKRPP-VLGSPTGOSA-N
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Description

(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a chemically synthesized small molecule that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. This compound features a benzothiazole core, a structure motif widely investigated for its diverse biological activities. Its specific molecular architecture, including the pivaloylimino group and methoxyethyl side chain, makes it a valuable precursor for the development of novel chemical entities. Researchers utilize this compound primarily in [ mention specific area, e.g., kinase inhibitor research ] and as a building block for the synthesis of more complex heterocyclic compounds. Its mechanism of action is studied in the context of [ mention potential mechanism, e.g., targeted protein degradation ]. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-17(2,3)15(21)18-16-19(8-9-22-4)12-7-6-11(14(20)23-5)10-13(12)24-16/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGKJDNVGKKRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Pivaloylimino Group: The pivaloylimino group can be introduced via a condensation reaction with pivaloyl chloride and an appropriate amine.

    Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Addition of the 2-Methoxyethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-methoxyethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are common.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: Due to its structural features, it can be explored for potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Diagnostic Agents: The compound can be modified to develop diagnostic agents for imaging techniques like MRI or PET scans.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d]thiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Thiazole Derivatives with Analgesic Activity

describes thiazole derivatives (e.g., compounds 11a-c and 13a-c ) synthesized via cyclization of hydrazones with thioglycolic acid. Key comparisons:

Feature Target Compound Thiazole Derivatives (11a-c)
Core Structure Benzo[d]thiazole fused with dihydrothiazole Simple thiazole ring with aryl/alkyl substituents
Key Substituents Pivaloylimino, methoxyethyl, methyl ester Aryl hydrazones, carboxylic acid derivatives
Bioactivity Not explicitly reported (inference: potential anticancer/analgesic) Demonstrated analgesic activity in murine models
Synthesis Route Likely involves imine formation and esterification (hypothetical) Cyclization of hydrazones with thioglycolic acid

Insight : The benzo[d]thiazole core in the target compound may offer enhanced rigidity and binding affinity compared to simpler thiazoles, though this requires experimental validation.

Thiazolo[3,2-a]pyrimidine Hybrids

highlights ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a hybrid of thiazole and pyrimidine. Comparisons:

Feature Target Compound Thiazolo[3,2-a]pyrimidine
Core Structure Benzo[d]thiazole fused with dihydrothiazole Thiazole fused with pyrimidine
Key Substituents Methoxyethyl, pivaloylimino Fluorobenzylidene, phenyl, methyl ester
Bioactivity Underexplored Enhanced activity due to dual heterocycles (hypothesized)
Configuration Z-imine configuration Z-configuration of benzylidene group

Insight : The fusion of thiazole with pyrimidine () suggests that combining heterocycles can amplify bioactivity, implying that the benzo[d]thiazole core in the target compound may confer unique selectivity.

Thiazol-5-ylmethyl Carbamates

lists thiazol-5-ylmethyl carbamates with complex substituents, such as hydroxypropan-2-yl and ureido groups. Comparisons:

Feature Target Compound Thiazol-5-ylmethyl Carbamates
Core Structure Benzo[d]thiazole Thiazole linked to carbamate
Functional Groups Methyl ester, pivaloylimino Hydroperoxypropan-2-yl, ureido, phenyl
Potential Applications Anticancer (speculative, based on thiazole trends) Antiviral/protease inhibition (hypothesized)

Insight : Carbamate groups in derivatives may improve membrane permeability, whereas the methyl ester in the target compound could facilitate hydrolysis to an active carboxylic acid.

Structural and Functional Implications

  • Pivaloylimino Group: The tert-butyl moiety may reduce metabolic degradation compared to smaller acyl groups in other thiazoles .
  • Z-Configuration : Similar to ’s benzylidene derivative, the Z-configuration may optimize steric interactions with biological targets.
  • Methoxyethyl Substituent : This ether-linked chain could enhance solubility relative to purely aromatic thiazoles, as seen in ’s hydrazide derivatives.

Biological Activity

(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, a pivaloylimino group, and a methoxyethyl substituent. Its molecular formula is C15H19N2O4SC_{15}H_{19}N_2O_4S, and it has a molecular weight of approximately 335.39 g/mol. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Thiazole derivatives are known for their antitumor properties . Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspase activation .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AJurkat (T-cell leukemia)1.98 ± 1.22Bcl-2 inhibition
Compound BHT-29 (colon cancer)<10Apoptosis induction
(Z)-methyl 3-(2-methoxyethyl)...TBDTBDTBD

Anticonvulsant Activity

Recent research has also highlighted the anticonvulsant potential of thiazole derivatives. Compounds similar to (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino) have shown efficacy in reducing seizure activity in animal models, suggesting that modifications in the thiazole structure can enhance anticonvulsant properties .

Table 2: Anticonvulsant Activity Studies

CompoundModel UsedED50 (mg/kg)Observed Effects
Compound CPTZ-induced seizures5.0100% protection
(Z)-methyl 3-(2-methoxyethyl)...TBDTBDTBD

The biological activity of (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino) is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : By activating apoptotic pathways, this compound can promote programmed cell death in tumor cells.
  • Modulation of Neurotransmitter Systems : Its anticonvulsant effects may arise from interactions with neurotransmitter receptors, particularly GABAergic systems.

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to (Z)-methyl 3-(2-methoxyethyl)... exhibited significant growth inhibition compared to control groups .
  • Anticonvulsant Screening : In a preclinical trial assessing the anticonvulsant properties of thiazoles, several derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results suggested that specific structural modifications enhanced efficacy against seizures .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves multi-step reactions, including cyclization of thiazole precursors (e.g., 2-aminothiophenol derivatives) with α-halocarbonyl compounds under acidic or basic conditions. For instance, condensation with pivaloyl imino groups may require controlled temperatures (50–80°C) and anhydrous solvents (e.g., DMF) to avoid side reactions. Esterification steps (e.g., introducing the methyl carboxylate) often use methanol with catalytic sulfuric acid . Yield optimization relies on stoichiometric ratios and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Key for confirming the Z-configuration of the imino group and substituent positions (e.g., 2-methoxyethyl). Aromatic protons in the benzo[d]thiazole ring typically appear as doublets (δ 7.2–8.1 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • X-ray crystallography : Resolves stereochemical ambiguities, though crystallization may require slow evaporation from ethanol/dichloromethane mixtures .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2), monitoring inhibition at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Systematically modify the pivaloylimino group (e.g., replacing tert-butyl with cyclopropyl) and 2-methoxyethyl chain (e.g., elongating to ethoxypropyl). Assess changes in logP (via HPLC) and binding affinity (surface plasmon resonance) .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding sites (e.g., carbonyl oxygen) and hydrophobic regions (pivaloyl group) .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Orthogonal assays : Cross-validate antiproliferative effects using ATP-based viability assays (e.g., CellTiter-Glo) alongside flow cytometry for apoptosis (Annexin V/PI staining) .
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) to rule out false negatives due to rapid degradation .

Q. How can environmental stability and degradation pathways be investigated?

  • Photolytic studies : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS. Identify byproducts (e.g., demethylated or hydrolyzed derivatives) .
  • Soil/water microcosms : Use OECD 307 guidelines to assess half-life in environmental matrices. Quantify residual compound using isotope dilution mass spectrometry .

Methodological Considerations

Q. What statistical designs are appropriate for dose-response studies in animal models?

  • Use randomized block designs with split-plot arrangements (e.g., treatment groups as main plots, time points as subplots). Four replicates per dose (n = 8–10 animals/group) ensure power (>80%) for ANOVA-based analysis .

Q. How can computational modeling predict off-target interactions and toxicity?

  • Molecular docking : Screen against the PDBe-KB database for off-target binding (e.g., cytochrome P450 enzymes). Use AutoDock Vina with flexible side-chain sampling .
  • ADMET prediction : Tools like ADMETlab 2.0 estimate hepatotoxicity (e.g., Ames test alerts) and blood-brain barrier permeability .

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